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molecular formula Bi B076734 Bismuth-210 CAS No. 14331-79-4

Bismuth-210

Cat. No. B076734
M. Wt: 209.98412 g/mol
InChI Key: JCXGWMGPZLAOME-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06033551

Procedure details

The electrolyzer of FIG. 1 was used to assist the reaction. The anolyte contained a solution formed from 10 ml of 2-ethylhexanoic acid, 1.6 g of ammonium 2-ethylhexanoate, and 90 ml of methanol. The anode was a bismuth plate having a surface area of 10 cm2. The catholyte solution contained 3 ml of 2-ethylhexanoic acid, 0.5 g of ammonium 2-ethylhexanoate, and 27 ml of methanol. A graphite cathode having a surface area of 10 cm2 was utilized. Electrolysis was conducted using a current of 0.100 amps for 20 hours. A 2 ml quantity of 2-ethylhexanoic acid was added to the catholyte solution every 3 hours. The anolyte solution was removed from the electrolyzer and filtered. The mother liquor was cooled to a temperature ranging from about 0-2° C. to precipitate crystals. The crystals were isolated by filtration, washed with methyl alcohol, and dried in a vacuum heater at a temperature ranging from about 50-60° C. for a duration of 7-8 hours. The product included 14.3 g of a viscous transparent liquid, namely, Bi(C7H15COO)3. Table 2 presents the analytical data for the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
27 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Bi:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([OH:7])=[O:6])[CH3:3].[CH2:12]([CH:14]([CH2:18][CH2:19][CH2:20][CH3:21])[C:15]([O-:17])=[O:16])[CH3:13].[NH4+]>CO>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Bi+3:1].[CH2:12]([CH:14]([CH2:18][CH2:19][CH2:20][CH3:21])[C:15]([O-:17])=[O:16])[CH3:13].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[NH4+]
Step Four
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Six
Name
Quantity
27 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The anolyte solution was removed from the electrolyzer
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The mother liquor was cooled to a temperature
CUSTOM
Type
CUSTOM
Details
ranging from about 0-2° C.
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The crystals were isolated by filtration
WASH
Type
WASH
Details
washed with methyl alcohol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum heater at a temperature
CUSTOM
Type
CUSTOM
Details
ranging from about 50-60° C. for a duration of 7-8 hours

Outcomes

Product
Name
Type
Smiles
C(C)C(C(=O)[O-])CCCC.[Bi+3].C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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